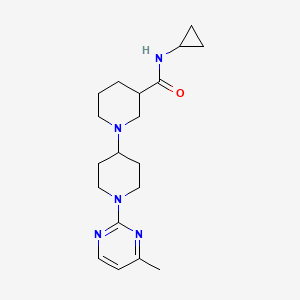
N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide, also known as BMS-986166, is a small molecule drug compound that belongs to the class of piperidine carboxamide derivatives. This compound has been studied for its potential therapeutic benefits in various medical conditions, including inflammatory and autoimmune diseases.
Wirkmechanismus
N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide works by selectively inhibiting the activity of a protein called TYK2 (tyrosine kinase 2), which plays a key role in the immune system. By inhibiting TYK2, N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the inflammation seen in various medical conditions.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce inflammation and disease activity in animal models of various inflammatory and autoimmune diseases. It has also been shown to reduce tumor growth and improve pain management in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide is that it selectively targets TYK2, which may reduce the risk of side effects compared to other drugs that target multiple proteins in the immune system. However, one limitation is that the long-term safety and efficacy of N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide in humans is still being studied.
Zukünftige Richtungen
For research on N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide include studying its safety and efficacy in humans, as well as exploring its potential use in combination with other drugs for the treatment of various medical conditions. Other potential areas of research include studying the role of TYK2 in other diseases, and developing new TYK2 inhibitors with improved selectivity and potency.
Synthesemethoden
The synthesis of N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 4-methylpyrimidin-2-amine with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-methylpyrimidin-2-amine. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form the final product, N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(4-methylpyrimidin-2-yl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic benefits in various medical conditions, including inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, as well as in the management of pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-14-6-9-20-19(21-14)23-11-7-17(8-12-23)24-10-2-3-15(13-24)18(25)22-16-4-5-16/h6,9,15-17H,2-5,7-8,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQUSYRCWPYCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
![13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-N-phenyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B5459436.png)
![2-phenyl-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B5459437.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide](/img/structure/B5459464.png)
![5-methyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5459469.png)
![tert-butyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5459470.png)
![7-acetyl-N~4~-(1H-imidazol-2-ylmethyl)-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5459475.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(2,3-dihydro-1H-indol-1-yl)-N-methyl-2-oxoacetamide](/img/structure/B5459488.png)
![2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5459493.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5459508.png)